tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.: 2402789-80-2
VCID: VC5563798
InChI: InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C18H28N2O4
Molecular Weight: 336.432

tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

CAS No.: 2402789-80-2

Cat. No.: VC5563798

Molecular Formula: C18H28N2O4

Molecular Weight: 336.432

* For research use only. Not for human or veterinary use.

tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate - 2402789-80-2

Specification

CAS No. 2402789-80-2
Molecular Formula C18H28N2O4
Molecular Weight 336.432
IUPAC Name tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
Standard InChI Key YRGNYIZXPGLSEP-AWEZNQCLSA-N
SMILES CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a central propanoate backbone with three key substituents:

  • A 3-aminophenyl group at the β-position, providing aromaticity and hydrogen-bonding potential.

  • A tert-butoxycarbonyl (Boc)-protected amino group at the α-position, enhancing solubility and stability during synthetic procedures.

  • A tert-butyl ester at the carboxyl terminus, offering steric protection against premature hydrolysis.

The (2S) stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis .

PropertyValue
Molecular FormulaC₁₈H₂₈N₂O₄
Molecular Weight336.432 g/mol
IUPAC Nametert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
InChIInChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
SMILESCC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C

Synthesis and Optimization

Boc Protection and Coupling Reactions

The synthesis begins with the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in tetrahydrofuran). This step achieves >90% yield when monitored via thin-layer chromatography (TLC). Subsequent coupling of the Boc-protected intermediate with 3-aminophenylacetic acid derivatives is facilitated by carbodiimide-based reagents (e.g., EDC/HOBt), forming the propanoate backbone .

Key Reaction Conditions:

  • Temperature: 0–25°C to minimize racemization .

  • Solvent: Dichloromethane (DCM) or THF for optimal solubility.

  • Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradient).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve reaction control and reduce side products . Automated systems enable real-time monitoring of pH and temperature, ensuring consistent yields ≥85% .

Applications in Medicinal Chemistry

Peptide Building Block

The compound’s reactive amino and ester groups allow sequential deprotection and elongation, making it ideal for solid-phase peptide synthesis (SPPS). For example, it has been used to construct β-turn motifs in angiotensin-converting enzyme (ACE) inhibitors .

Drug Candidate Intermediate

In kinase inhibitor development, the 3-aminophenyl moiety participates in π-π stacking interactions with ATP-binding pockets . Preclinical studies highlight its incorporation into proteolysis-targeting chimeras (PROTACs) targeting BRD4 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 18H, Boc groups), 3.21 (dd, J = 13.2 Hz, 1H, CH₂), 4.95 (m, 1H, α-CH), 6.65–7.10 (m, 4H, aromatic H).

  • ¹³C NMR: δ 28.1 (Boc CH₃), 80.5 (Boc C-O), 172.1 (ester C=O).

Mass Spectrometry (MS)

  • ESI-MS: m/z 337.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₈N₂O₄.

Comparative Analysis with Related Compounds

FeatureTarget CompoundAnalog (3-Iodophenyl)
Aromatic Substituent3-Aminophenyl3-Iodophenyl
Solubility (DCM)HighModerate
Biological ActivityACE inhibitionThyroxine mimicry

The 3-aminophenyl group enhances hydrogen bonding compared to halogenated analogs, improving target affinity in enzyme assays .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access (2S) configuration with >99% enantiomeric excess .

  • Biological Screening: Evaluating in vivo pharmacokinetics and toxicity profiles for PROTAC applications .

  • Computational Modeling: Using DFT calculations to predict reactivity in novel coupling reactions .

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